2-异丙基-4-氨基茴香醚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

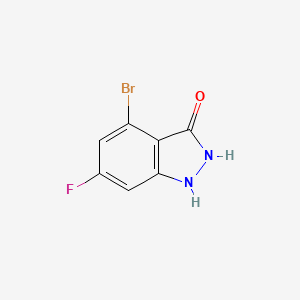

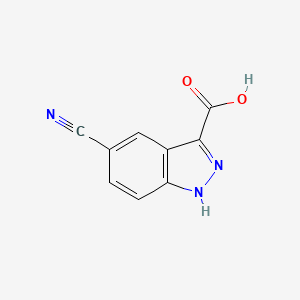

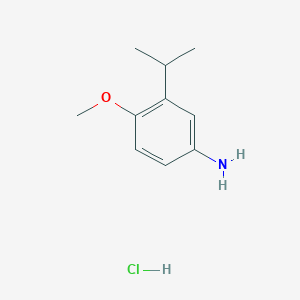

2-Isopropyl-4-amino anisole hydrochloride (IPA) is a synthetic compound primarily used in the research and development of pharmaceuticals. It has a molecular formula of C10H16ClNO and a molecular weight of 201.69 g/mol .

Synthesis Analysis

The synthesis of similar compounds often involves processes such as nitration, conversion from the nitro group to an amine, and bromination . The Suzuki–Miyaura coupling reaction, which involves the conjoining of chemically differentiated fragments with a metal catalyst, is another method that could potentially be used .Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-amino anisole hydrochloride consists of 10 carbon atoms, 16 hydrogen atoms, one chlorine atom, and one nitrogen atom .Chemical Reactions Analysis

Amines, like 2-Isopropyl-4-amino anisole hydrochloride, can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . They can also be alkylated by reaction with a primary alkyl halide .科学研究应用

合成药理活性二嗪

2-异丙基-4-氨基茴香醚盐酸盐: 用于合成二嗪生物碱,二嗪生物碱在广泛的药理学应用中起着核心作用。 二嗪表现出多种生物活性,包括抗癌、抗菌、抗过敏和抗炎特性 。该化合物作为构建块,用于创建具有改进的药物样性和ADME-Tox特性的装饰性二嗪。

抗菌和抗真菌应用

2-异丙基-4-氨基茴香醚盐酸盐的化学结构使其可用于开发抗菌和抗真菌剂。 其衍生物可以被合成以靶向特定的微生物途径,为各种感染提供潜在的治疗方法 。

心血管治疗

该化合物的衍生物已被研究用于其心血管益处。 它们可以作为钙通道拮抗剂或腺苷A2a受体激动剂/拮抗剂,这对控制血压和心率至关重要 。

抗炎和止痛活性

该化合物的衍生物正在研究其抗炎和止痛作用。 这使得它们在治疗慢性疼痛和炎症性疾病方面具有价值 。

抗癌研究

2-异丙基-4-氨基茴香醚盐酸盐: 是具有抗癌特性的化合物的合成中的关键中间体。 它在靶向髓系白血病和乳腺癌的药物开发中尤为重要 。

神经保护和眼科治疗

该化合物在神经保护方面有应用,特别是在保护视网膜神经节细胞方面。 它还显示出在眼睫状动脉中引起血管舒张的潜力,这对眼部健康有利 。

代谢紊乱治疗

它在合成充当3-羟基-3-甲基戊二酰辅酶A(HMG-CoA)还原酶抑制剂的衍生物中起作用,这些抑制剂用于治疗冠心病和其他代谢紊乱 。

头发疾病治疗

属性

IUPAC Name |

4-methoxy-3-propan-2-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(2)9-6-8(11)4-5-10(9)12-3;/h4-7H,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYIOFSAQVTGBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646748 |

Source

|

| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91251-43-3 |

Source

|

| Record name | Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。